Product packaging for Cyan-desipramine(Cat. No.:CAS No. 97744-00-8)

Cyan-desipramine

Cat. No.: B1198489
CAS No.: 97744-00-8
M. Wt: 327.8 g/mol
InChI Key: LVNGPHKXMPVAOF-UHFFFAOYSA-N
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Description

Cyan-desipramine, also known in research contexts as Ro 12-5419, is a metabolite of the tricyclic compound Ro 11-2465 (cianopramine) . It is primarily used in scientific research to investigate the mechanisms of neurotransmitter transport and inhibition. Studies indicate that this compound acts on the norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine) uptake systems in the brain, though its effects are notably different from its parent compound . In vivo pharmacological studies show that this compound can antagonize the displacement of both noradrenaline and serotonin, with a more potent effect on noradrenaline systems . It has also been shown to potentiate the pressor response to noradrenaline and serotonin in pithed rats, and to potentiate thyrotropin-releasing hormone (TRH) hyperthermia while antagonizing reserpine-induced hypothermia in mice . These properties make it a valuable tool for researchers exploring the distinct roles of norepinephrine and serotonin in neuropharmacology and for studying the structure-activity relationships of tricyclic antidepressant-like compounds. The precise molecular mechanism of this class of inhibitors is believed to involve binding to the neurotransmitter transporter, directly locking its extracellular gate and preventing conformational changes necessary for substrate transport, as suggested by structural studies on homologous bacterial transporters . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClN3 B1198489 Cyan-desipramine CAS No. 97744-00-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97744-00-8

Molecular Formula

C19H22ClN3

Molecular Weight

327.8 g/mol

IUPAC Name

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C19H21N3.ClH/c1-21-11-4-12-22-18-6-3-2-5-16(18)9-10-17-8-7-15(14-20)13-19(17)22;/h2-3,5-8,13,21H,4,9-12H2,1H3;1H

InChI Key

LVNGPHKXMPVAOF-UHFFFAOYSA-N

SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl

Synonyms

cyan-desipramine
desmethylcianopramine
Ro 12-5419
Ro-125419

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Cyan Desipramine

Retrosynthetic Analysis and Precursor Identification

The retrosynthetic analysis of desipramine (B1205290) and its cyano-derivatives typically begins with the central 10,11-dihydro-5H-dibenzo[b,f]azepine core. This tricyclic system is a common scaffold in various pharmaceuticals, including antidepressants wikipedia.orgrsc.orgrsc.orgrsyn.org.

For desipramine itself, key precursors involve the dibenzazepine (B1670418) nucleus and a 3-(methylamino)propyl side chain nih.gov. The attachment of this side chain to the nitrogen atom of the dibenzazepine ring is a primary synthetic step. One reported synthesis route for desipramine involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 1-bromo-3-chloropropane, followed by reaction with methylamine (B109427) chemicalbook.in. Another method involves the demethylation of imipramine (B1671792), which is an N-methylated parent compound of desipramine chemicalbook.inwikipedia.org.

For "Cyan-desipramine" derivatives, such as N-cyanoethyl desipramine, the retrosynthetic approach would identify desipramine (the secondary amine) and acrylonitrile (B1666552) as the immediate precursors for the cyanoethylation reaction nih.gov. The cyano group is introduced onto the nitrogen atom of the secondary amine side chain.

Targeted Synthetic Routes for this compound and Analogues

The synthesis of cyano-desipramine and its analogues involves specific strategies for constructing the dibenzazepine core and then introducing the cyano functionality.

The dibenzazepine core, 10,11-dihydro-5H-dibenzo[b,f]azepine, is a fundamental building block. Various multi-step approaches have been developed for its synthesis and functionalization rsc.orgrsc.orgrsyn.orgnih.govresearchgate.net. These methods often involve cyclization reactions to form the seven-membered azepine ring fused to two benzene (B151609) rings rsc.orgrsyn.org. For instance, one approach to dibenzazepines involves intramolecular Buchwald-Hartwig coupling reactions, which are palladium-catalyzed aminations rsc.orgnih.govresearchgate.net. Precursors such as 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol can undergo this cyclization to form the dibenzazepine scaffold rsc.org.

Once the dibenzazepine core is established, the side chain characteristic of desipramine, a 3-(methylamino)propyl group, is typically introduced via N-alkylation of the nitrogen atom in the azepine ring. This forms the complete desipramine structure, which then serves as a substrate for further cyano-derivatization.

Catalyst-mediated reactions play a role in the synthesis of various dibenzazepine derivatives rsc.orgnih.govrsc.org. While direct catalytic cyanation of the dibenzazepine core or the desipramine side chain is not extensively detailed for "this compound" in the provided search results, the formation of N-cyanoethyl intermediates is a well-documented process involving secondary amines.

A direct example relevant to cyano-derivatization of desipramine is the reaction of desipramine (as a free base) with acrylonitrile nih.gov. This reaction proceeds without an explicit catalyst mentioned in the provided snippet, indicating it might be a direct addition reaction. However, in broader organic synthesis, cyanoethylation of amines can be catalyzed by bases or proceed via Michael addition. The reaction yields an N-cyanoethyl intermediate, which is a direct form of "this compound."

Multi-Step Synthesis Approaches for Dibenzazepine Core Modifications

Synthesis of N-Cyanoethyl and Other Cyano-Substituted Intermediates

The synthesis of the N-cyanoethyl intermediate of desipramine has been reported through the reaction of desipramine (free base) with acrylonitrile nih.gov. This reaction involves the addition of acrylonitrile to the secondary amine nitrogen of desipramine.

Reaction Conditions and Yield for N-Cyanoethyl Desipramine:

Reactant 1Reactant 2SolventTemperatureTimeProductYield
DesipramineAcrylonitrileMethanol (B129727)Room Temp.24 to 32 hoursN-cyanoethyl intermediate90%
(Free Base)(Thick gummy liquid)
nih.gov

The process involves stirring a solution of desipramine (free base) in methanol with acrylonitrile at room temperature for 24 to 32 hours. After evaporation of the methanol, the resulting gummy mass is purified by flash chromatography on silica (B1680970) gel, using chloroform (B151607) as the eluent, to yield the N-cyanoethyl intermediate as a thick gummy liquid nih.gov. This demonstrates a high yield for the cyanoethylation step, producing a significant "this compound" analogue.

While the primary focus is on N-cyanoethyl desipramine due to direct literature evidence, other cyano-substituted intermediates could theoretically be synthesized by introducing cyano groups at different positions of the desipramine molecule, such as on the aromatic rings of the dibenzazepine core. This would typically involve more complex synthetic strategies, possibly including palladium-catalyzed cyanation of aryl halides or triflates, or other nucleophilic aromatic substitution reactions if suitable leaving groups are present. However, specific examples of such modifications for desipramine were not found in the provided search results.

Optimization of Synthetic Methodologies and Yields

Optimization of synthetic methodologies for desipramine derivatives, including cyano-substituted ones, generally aims to improve reaction yields, purity, selectivity, and reduce reaction times and costs. For the synthesis of N-cyanoethyl desipramine, the reported yield of 90% nih.gov suggests a relatively efficient process under the described conditions.

General optimization strategies in organic synthesis that could be applied to desipramine derivatization include:

Solvent Screening : Exploring different solvents to enhance solubility, reaction rate, or selectivity.

Temperature Control : Adjusting reaction temperature to optimize kinetics and minimize side reactions.

Concentration Effects : Varying reactant concentrations to find the optimal balance for reaction efficiency.

Catalyst Optimization : If a catalyst is used, screening different types, loadings, and ligands to improve activity and selectivity. For cyanoethylation, while not explicitly mentioned as catalyzed in the desipramine example, base catalysis (e.g., with mild bases) could be explored for other similar reactions.

Reaction Time : Determining the optimal reaction duration to maximize product formation while minimizing degradation or impurity formation.

Purification Methods : Refining purification techniques (e.g., chromatography, crystallization) to achieve higher purity and recovery.

For complex multi-step syntheses, such as those for the dibenzazepine core, optimization often involves fine-tuning each step. For instance, in Buchwald-Hartwig couplings used for dibenzazepine synthesis, factors like palladium source, ligand, base, and solvent are critical for achieving high yields and regioselectivity rsc.orgnih.gov. While specific optimization data for the cyano-derivatization of desipramine beyond the reported yield is limited in the provided information, the high yield achieved for the N-cyanoethyl intermediate indicates that the reported conditions are already quite effective nih.gov.

Molecular Interactions and Biochemical Mechanisms of Cyan Desipramine

Interaction with Monoamine Transporters

"Cyan-desipramine" has been noted to affect noradrenaline (NA) uptake in vivo, although its effects were reported to be considerably weaker than those of its parent compounds, Ro 11-2465 and citalopram. researchgate.net

For Desipramine (B1205290), its primary mechanism of action is potent and relatively selective inhibition of the norepinephrine (B1679862) transporter (NET). researchgate.net Desipramine exhibits the highest affinity for NET among tricyclic antidepressants (TCAs). researchgate.net This inhibition leads to an increase in norepinephrine concentrations in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. researchgate.net

Table 1: Desipramine's Affinity for Monoamine Transporters

TransporterIC50 (nM)Ki (nM)Reference
NET4.2
NET2

"this compound" has been identified as a very potent and selective 5-hydroxytryptamine (5-HT) uptake inhibitor in vitro, though its in vivo effects were described as considerably weaker compared to its parent compounds. researchgate.net

Desipramine also inhibits the serotonin (B10506) transporter (SERT), albeit to a lesser extent than its effect on NET. researchgate.net This inhibition results in increased serotonin levels in the synaptic cleft.

Table 2: Desipramine's Affinity for Serotonin Transporter

TransporterIC50 (nM)Reference
SERT64

Specific information on "this compound's" direct interaction with the Dopamine (B1211576) Transporter (DAT) is not available in the provided search results.

Desipramine shows significantly lower affinity for the dopamine transporter compared to its affinity for NET and SERT.

Table 3: Desipramine's Affinity for Dopamine Transporter

TransporterIC50 (nM)Reference
DAT82,000

Serotonin Transporter (SERT) Binding and Modulation

Receptor Ligand Binding and Functional Modulation (In Vitro/Ex Vivo)

Direct data on "this compound's" receptor ligand binding and functional modulation, including alpha-2 adrenergic receptor affinity, arrestin recruitment, or interactions with other adrenergic and muscarinic receptors, are not available in the current literature. The following information pertains to Desipramine.

Desipramine directly interacts with the α2A-adrenergic receptor (α2AAR). It functions as an arrestin-biased ligand at this receptor, meaning it selectively induces the recruitment of arrestin proteins (like arrestin3) but does not activate heterotrimeric G proteins. This arrestin-biased signaling drives receptor internalization and robust down-regulation of α2AAR expression and signaling following prolonged stimulation, both in vitro and in vivo. This mechanism is distinct from the effects of the endogenous agonist norepinephrine, which was unable to sustain a similar down-regulation response. The affinity (Ki value) of Desipramine for the α2AAR is in the micromolar range.

Table 4: Desipramine's Affinity for Alpha-2A Adrenergic Receptor

ReceptorKi (µM)Reference
α2A-AdrenergicMicromolar range

Desipramine also exhibits interactions with other adrenergic and muscarinic receptors. It has minor anticholinergic activity due to its affinity for muscarinic receptors. Additionally, Desipramine can block α1-adrenergic receptors. researchgate.net Chronic use of Desipramine has been shown to lead to the down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. Studies have demonstrated that Desipramine can directly antagonize noradrenaline-induced second messenger generation at α1A-, α1B-, and α1D-adrenergic receptor subtypes, albeit with varying potencies.

Metabolic Pathways and Enzymatic Biotransformation of Cyan Desipramine in Vitro and Non Human Systems

Phase I Metabolic Transformations and Product Identification

Phase I metabolic reactions are characterized by the introduction or unmasking of functional groups on the parent compound, rendering it more polar and amenable to subsequent Phase II conjugation or direct excretion. These transformations are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. r-project.org

N-Dealkylation Pathways

N-dealkylation is a significant Phase I metabolic pathway for desipramine (B1205290). As a secondary amine, desipramine can be formed through the N-demethylation of its tertiary amine precursor, imipramine (B1671792). nih.govuni-freiburg.denih.gov This process involves the hydroxylation of the carbon atom directly attached to the nitrogen atom (α-carbon), leading to an unstable intermediate that subsequently fragments into the dealkylated amine (desipramine or a further dealkylated metabolite) and an aldehyde, such as formaldehyde. nih.gov Further N-demethylation of desipramine can also occur, yielding didesipramine (B103729), an inactive primary amine metabolite, although its concentration in plasma at therapeutic doses is typically very low. nih.gov

Hydroxylation and N-Hydroxylation Mechanisms

Hydroxylation is a primary route for the inactivation of desipramine. nih.govnih.govguidetopharmacology.orgmims.com A major hydroxylated metabolite identified is 2-hydroxydesipramine. nih.govuni-freiburg.depharmgkb.org Beyond carbon hydroxylation, desipramine also undergoes N-hydroxylation, leading to the formation of N-hydroxydesipramine, a secondary hydroxylamine (B1172632). The mechanism of N-hydroxylation of secondary amines by CYP enzymes generally proceeds via a hydrogen abstraction and rebound mechanism, where the rebound step is often the rate-limiting factor. N-oxidation is another identified metabolic pathway for desipramine. mims.com

Role of Specific Cytochrome P450 Isoforms in Biotransformation

Cytochrome P450 (CYP) enzymes are the predominant enzymatic system in Phase I drug metabolism, catalyzing the biotransformation of a vast majority of lipophilic xenobiotics. r-project.org Desipramine's metabolism is largely mediated by specific CYP isoforms, with significant implications for its clearance and potential for drug-drug interactions.

Key Cytochrome P450 Isoforms in Desipramine Biotransformation:

CYP2D6: This isoform is the major enzyme responsible for the hydroxylation of desipramine, primarily forming 2-hydroxydesipramine. nih.govuni-freiburg.depharmgkb.org The 2-hydroxylation metabolic pathway of desipramine is under genetic control, and polymorphisms in CYP2D6 can lead to significant interindividual variability in desipramine plasma levels. nih.govuni-freiburg.depharmgkb.org

CYP1A2: This enzyme plays a minor role in desipramine metabolism, specifically in its demethylation. uni-freiburg.depharmgkb.org

CYP2C19: While CYP2C19 is known to convert imipramine (a tertiary amine) to desipramine (a secondary amine) via N-demethylation, nih.govuni-freiburg.de its direct role in the further N-demethylation of desipramine to didesipramine is less prominent at therapeutic concentrations. Genetic polymorphisms in CYP2C19 also contribute to variability in drug metabolism.

CYP3A4: This isoform also participates in the demethylation of tricyclic antidepressants. uni-freiburg.de CYP3A4 is a major metabolizing enzyme for a significant proportion of all drugs.

In vitro studies, particularly those using rat CYP2C11 (an ortholog to human CYP2C enzymes), have demonstrated an isotopically sensitive switching between N-demethylation and N-hydroxylation pathways for desipramine, highlighting the intricate interplay of these metabolic routes.

Table 1: Major Cytochrome P450 Isoforms Involved in Desipramine Metabolism

CYP IsoformPrimary Metabolic Role(s)Contribution to Desipramine Metabolism
CYP2D6Hydroxylation (e.g., to 2-hydroxydesipramine)Major nih.govuni-freiburg.depharmgkb.org
CYP1A2DemethylationMinor uni-freiburg.depharmgkb.org
CYP2C19N-demethylation (e.g., imipramine to desipramine)Involved nih.govuni-freiburg.de
CYP3A4DemethylationInvolved uni-freiburg.de
CYP2C11N-demethylation, N-hydroxylation (in non-human systems)Involved in pathway switching

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous, polar molecules, increasing their water solubility and facilitating their excretion. Glucuronidation is a primary Phase II pathway for desipramine. Desipramine is largely excreted as a glucuronide conjugate, with approximately 70% eliminated via urine and partly through bile. nih.govnih.govguidetopharmacology.org This conjugation reaction, particularly of hydroxylated metabolites, significantly enhances their water solubility. uni-freiburg.de For instance, 2-Hydroxydesipramine can be further conjugated to form 2-Hydroxy Desipramine β-D-Glucuronide. While sulfation is another common Phase II reaction, its specific role in desipramine metabolism is not as prominently detailed in the available literature as glucuronidation.

Characterization of Metabolite Structures and Pathways

The metabolic pathways of desipramine lead to the formation of several key metabolites. The primary Phase I metabolites include:

2-Hydroxydesipramine: This is a major hydroxylated product resulting from the action of CYP2D6. nih.govuni-freiburg.depharmgkb.org

N-Hydroxydesipramine: Formed via N-hydroxylation of the secondary amine.

Didesipramine: A primary amine metabolite resulting from further N-demethylation of desipramine, although typically found at very low concentrations. nih.gov

These Phase I metabolites can then undergo Phase II conjugation. The most notable Phase II metabolite is 2-Hydroxy Desipramine β-D-Glucuronide , which is crucial for the renal and biliary excretion of the compound. The metabolism of desipramine involves a key branch point where the secondary amine can be oxidized either to a primary amine via N-dealkylation or to a secondary hydroxylamine via N-hydroxylation.

Table 2: Identified Metabolites of Desipramine

Metabolite NameMetabolic Pathway(s) InvolvedPubChem CID (if available)
2-HydroxydesipramineHydroxylation (Phase I)121249
N-HydroxydesipramineN-Hydroxylation (Phase I)Not available
DidesipramineN-Dealkylation (Phase I)159642
2-Hydroxy Desipramine β-D-GlucuronideGlucuronidation (Phase II)Not available

In Vitro Metabolic Stability and Enzyme-Specific Clearance Studies

In vitro metabolic stability and enzyme-specific clearance studies are critical for understanding the pharmacokinetic profile of compounds and predicting their behavior in vivo. Desipramine is classified as a moderate extraction ratio drug, implying that its clearance is influenced by factors such as enzyme activity, hepatic blood flow, and protein binding.

Various in vitro systems are employed to assess metabolic stability and enzyme-specific clearance, including liver microsomes, cDNA-expressed individual CYP isoforms, immortalized cell lines, primary hepatocytes, and liver slices. These systems allow for the identification of the specific enzymes involved and the quantitative assessment of their contributions to metabolism.

For desipramine, the mean population hepatic intrinsic clearance has been estimated to be 262 L/h, with a significant between-subject variability of 84%. This high variability is largely attributable to genetic polymorphisms in key metabolizing enzymes like CYP2D6 and CYP2C19. uni-freiburg.de Studies utilizing isotopically labeled desipramine (e.g., N-methyl-d3-desipramine) in conjunction with specific CYP isoforms (such as rat CYP2C11) have provided valuable insights into the relative rates and switching between different metabolic pathways, like N-demethylation and N-hydroxylation. Compounds demonstrating high clearance in in vitro models (e.g., rat clearance >70 µL/min/mg protein) are generally considered to have short durations of action and may pose challenges in achieving sufficient exposure for toxicology studies in non-human systems.

Analytical Methodologies for Research Applications of Cyan Desipramine

Electrochemical Detection Methods for Analytical Research

Electrochemical detection methods offer a promising avenue for the sensitive and rapid quantification of desipramine (B1205290) and its derivatives, including cyan-desipramine, in diverse research applications. These techniques leverage the inherent redox properties of the compounds to generate measurable electrical signals. Advantages of electrochemical sensors include their speed, sensitivity, cost-effectiveness, and portability, making them suitable for real-time monitoring and on-site analysis in research contexts. medmedchem.com

Various types of electrochemical sensors, such as amperometric, potentiometric, and voltammetric sensors, can be employed for this purpose, each operating on distinct principles. Amperometric sensors, which measure current generated at a constant potential, are frequently utilized for desipramine determination. medmedchem.com

Recent research has focused on developing modified electrodes to enhance the selectivity and sensitivity of desipramine detection. For instance, screen-printed electrodes (SPEs) modified with nickel ferrite (B1171679) nanoparticles (NiFe₂O₄ NPs) have been investigated for their catalytic efficiency in promoting desipramine oxidation. This approach demonstrated a linear relationship between anodic peak currents and desipramine concentrations over a range of 0.5 to 300.0 µM, achieving a low detection threshold of 0.2 µM. The method also showed good recovery rates, ranging from 97.1% to 104.3%, when applied to real-world sample matrices. samipubco.comresearchgate.net The optimal pH for desipramine electro-oxidation using such electrodes was found to be neutral (pH 7.0). samipubco.com

Another study explored the use of lipid-modified carbon paste electrodes for the selective electrochemical determination of desipramine. Utilizing linear sweep voltammetry, this method reported a detection limit of 3.3 × 10⁻¹⁰ M, with a linear range spanning from 1 × 10⁻⁷ to 1 × 10⁻⁶ M. ijsr.net Furthermore, investigations into glassy carbon electrodes (GCE) and screen-printed electrodes (SPE) using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have shown promise for desipramine detection. A method employing DPV in phosphate (B84403) buffer solution at pH 7.0 achieved a detection limit of 1.04 nmol L⁻¹ (equivalent to 0.31 µg L⁻¹) for desipramine. researchgate.net

The development of novel electrode materials and electrochemical techniques continues to improve the analytical performance for desipramine and, by extension, its derivatives like this compound, offering robust tools for research into their chemical behavior and interactions.

Table 1: Key Performance Parameters of Electrochemical Detection Methods for Desipramine

Electrode Type / ModificationElectrochemical TechniqueLinear RangeDetection LimitRecovery (Real Samples)Optimal pHReference
NiFe₂O₄ NP-modified SPEDPV0.5-300.0 µM0.2 µM97.1-104.3%7.0 samipubco.comresearchgate.net
Lipid-modified Carbon PasteLinear Sweep Voltammetry1x10⁻⁷-1x10⁻⁶ M3.3x10⁻¹⁰ MNot specifiedNot specified ijsr.net
GCE / SPEDPV0.3-2.5 µM1.04 nmol L⁻¹Not specified7.0 researchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for achieving accurate and reproducible results in the analytical research of compounds like this compound, especially when dealing with complex matrices such as biological samples. medmedchem.comnih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present it in a form compatible with the chosen analytical detection method. medmedchem.com For compounds like this compound, which may be present at low concentrations in complex matrices, robust extraction and purification steps are essential.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two widely adopted techniques for the isolation of desipramine and its derivatives from various sample matrices. medmedchem.comresearchgate.net These methods leverage differences in solubility or affinity to selectively extract the target analyte.

LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While LLE can yield cleaner extracts compared to some other methods like protein precipitation, its traditional implementation can be labor-intensive and challenging to automate, which may limit its suitability for high-throughput research. americanlaboratory.com However, advancements such as Supported Liquid Extraction (SLE) aim to overcome these limitations by providing a format that facilitates automation and eliminates emulsion formation, leading to improved analyte recovery and extract cleanliness. SLE operates on the same principles as LLE, allowing for efficient transfer of existing LLE methods. americanlaboratory.com

SPE, on the other hand, involves the selective adsorption of the analyte onto a solid sorbent material, followed by elution with a suitable solvent. Both LLE and SPE utilize specific solvents or sorbents to isolate desipramine from complex matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC). medmedchem.com

Protein precipitation, often using agents like acetonitrile, represents another simple and rapid sample preparation method, particularly for biological samples. It has demonstrated high recovery rates for desipramine, ranging from 87.0% to 99.5% in mouse serum, making it a viable option for quick sample clean-up prior to analysis. nih.govresearchgate.net

Table 2: Sample Preparation Techniques for Desipramine and Related Compounds

TechniquePrincipleAdvantagesDisadvantages / ConsiderationsTypical Recovery (Desipramine)Reference
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquidsCan yield clean extractsLabor-intensive, difficult to automate, potential for emulsionsNot specified medmedchem.comamericanlaboratory.com
Supported Liquid Extraction (SLE)LLE on a solid supportAutomated, no emulsions, increased throughput, high recovery, clean extractsRequires specific SLE platesNot specified americanlaboratory.com
Solid-Phase Extraction (SPE)Adsorption onto solid sorbent, then elutionSelective isolation, improves sensitivity and selectivityRequires method development for sorbent/eluent selectionNot specified medmedchem.com
Protein PrecipitationDenaturation and removal of proteinsSimple, rapid, low sample volume, high recoveryMay not remove all interferences87.0-99.5% nih.govresearchgate.net

Pre-Column and In-Situ Derivatization Techniques

Chemical derivatization is a powerful strategy employed to enhance the detectability, stability, and chromatographic selectivity of analytes that may otherwise be difficult to analyze directly. mdpi.com For compounds like this compound, derivatization often involves introducing chromophores or fluorophores into the molecule, enabling detection by techniques such as UV-Vis or fluorescence spectroscopy, or improving their volatility for gas chromatography. mdpi.com

Pre-column derivatization is a technique where the chemical modification of the analyte occurs prior to its introduction into the chromatographic column. This approach offers flexibility in optimizing reaction conditions to achieve high derivatization yields. mdpi.com However, it is important to consider that pre-column derivatization can sometimes affect the performance of chromatographic components or be susceptible to errors if the reactions occur within complex sample matrices. mdpi.com

Numerous derivatization reagents are available for amine-containing compounds, which include desipramine and its derivatives. Common reagents include o-phthalaldehyde (B127526) (OPA), dansyl-Cl, Fmoc-Cl, and Marfey's reagent. mdpi.com For instance, pre-column derivatization with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) has been successfully applied for the HPLC-UV determination of desipramine, forming a detectable purple chromogen. This method, coupled with liquid-liquid extraction, achieved a detection limit of 1 ng/mL with a linear range of 15-400 ng/mL. researchgate.net OPA, often in combination with mercaptoacetic acid or mercaptopropionic acid (MPA), is also widely used for derivatizing primary amines, enhancing their polarity and improving separation on reversed-phase columns for HPLC-UV detection. chromatographyonline.comresearchgate.net

In-situ derivatization, where the derivatization reaction occurs directly within the analytical system (e.g., in the injection loop or directly on the column), represents a "greener" analytical approach. This technique minimizes reagent consumption and facilitates full automation, reducing manual steps and potential for human error. mdpi.com In-situ derivatization combined with dispersive liquid-liquid microextraction (DLLME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported for the analysis of tricyclic antidepressants in biological samples. medmedchem.com These derivatization strategies are crucial for optimizing the analytical performance of this compound in various research applications, particularly when trace analysis or specific detection properties are required.

Table 3: Derivatization Techniques and Reagents for Desipramine and Related Compounds

Derivatization TypeReagent / TechniquePurpose / ApplicationAnalytical TechniqueDetection Limit / RangeReference
Pre-column7,7,8,8-Tetracyanoquinodimethane (TCNQ)Formation of chromogen for UV detectionHPLC-UV1 ng/mL (LOD), 15-400 ng/mL (Linear) researchgate.net
Pre-columno-phthalaldehyde (OPA) + 2-mercaptoacetic acid / MPAEnhancing detectability and chromatographic selectivity for aminesHPLC-UVNot specified chromatographyonline.comresearchgate.net
In-situCombined with DLLMETrace analysis of TCAs in urineGC-MSNot specified medmedchem.com

Role of Cyan Desipramine As a Research Probe and Mechanistic Tool

Probing Neurotransmitter Transporter Function and Allosteric Mechanisms

Desipramine (B1205290) is widely employed to study the function and allosteric mechanisms of neurotransmitter transporters, primarily the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Tricyclic antidepressants, including desipramine, exert their pharmacological effects by directly blocking the reuptake of these monoamine neurotransmitters in the presynaptic membrane. acs.orgnih.gov

Desipramine exhibits high potency and selectivity for the norepinephrine transporter (NET) among the tricyclic antidepressants, although it also inhibits serotonin and dopamine transporters. nih.govfrontiersin.org Research indicates that desipramine's selectivity generally follows the order NET > SERT > DAT. frontiersin.org

Mechanistic insights into desipramine's inhibitory action have been gained from studies involving the bacterial leucine (B10760876) transporter (LeuT), a homolog of mammalian neurotransmitter transporters. Crystal structures of LeuT in complex with desipramine reveal that the compound binds at the inner end of the extracellular cavity, distinct from the substrate-binding site. acs.orgnih.gov This binding event is stabilized by a salt bridge and interactions with a hairpin loop. Crucially, desipramine directly interacts with and locks the extracellular gate of the transporter, preventing the conformational changes necessary for substrate transport. acs.orgnih.gov Mutagenesis experiments have suggested that this binding site and its inhibition mechanism are likely conserved in human SERT and DAT, highlighting desipramine's relevance as a tool for understanding human transporter pharmacology. acs.orgnih.gov

Furthermore, desipramine contributes to the understanding of allosteric modulation in these transporters. Allosteric sites, such as the vestibule allosteric site (VAS) identified on neurotransmitter sodium symporters (NSS), can influence the binding and function of inhibitors. Studies have shown that mutations in the VAS can alter the selectivity of TCAs like desipramine. For instance, introducing corresponding VAS residues from NET into SERT and DAT can increase desipramine's potency at these transporters, suggesting a shared mechanism of allosteric modulation. frontiersin.org

Investigating Cytochrome P450 Enzyme Kinetics and Substrate Specificity

Desipramine is a well-known substrate and probe for investigating the kinetics and substrate specificity of cytochrome P450 (CYP) enzymes, particularly CYP2D6. mims.comwikipedia.orgdovepress.com CYP enzymes are a family of versatile monooxygenases critical for the oxidative metabolism of a wide range of endogenous and exogenous compounds, including many drugs. mdpi.comnih.gov

CYP2D6 is a key enzyme involved in the metabolism of numerous antidepressants, and desipramine's metabolism is significantly mediated by this enzyme. wikipedia.orgdovepress.comwikipedia.org Its use allows researchers to study the complex kinetics of CYP enzymes, which often deviate from simple Michaelis-Menten kinetics, exhibiting profiles such as sigmoidal, biphasic, or substrate inhibition. nih.gov By analyzing desipramine's metabolism, researchers can elucidate various types of interactions, including competitive, noncompetitive, mixed, and partial inhibition, as well as activation. nih.gov

Moreover, desipramine is instrumental in studying the impact of genetic polymorphisms on drug metabolism. CYP2D6 exhibits significant interindividual variability due to genetic differences, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers). wikipedia.orgtg.org.au Using desipramine as a probe, researchers can characterize CYP2D6 activity across different genotypes, providing crucial data for pharmacogenomic studies and understanding the variability in drug response. For example, population pharmacokinetic studies have quantified CYP2D6 activity using substrates like tedatioxetine, which is also a sensitive substrate of CYP2D6, demonstrating varying oral clearances across different metabolizer phenotypes. wikipedia.org This highlights desipramine's role in defining the substrate specificity profiles of these enzymes and their regulatory mechanisms. tg.org.au

Applications in In Vitro Cell-Based Assays for Receptor Binding and Trafficking Studies

Desipramine is a valuable tool in in vitro cell-based assays for characterizing receptor binding and trafficking mechanisms. These assays provide a controlled environment to investigate the direct interactions of compounds with cellular components.

One significant application is in radioligand binding assays, where desipramine has been used to characterize its binding to various receptors, such as the α2A-adrenergic receptor. nih.gov These studies involve incubating cell membrane preparations (e.g., from HEK 293 cells) with radiolabeled ligands to determine binding affinities (K_i values) and receptor densities. nih.gov

Beyond simple binding, desipramine is utilized to investigate receptor trafficking, a process crucial for regulating receptor availability and signaling. For instance, desipramine has been shown to induce arrestin recruitment and subsequent down-regulation of the α2A-adrenergic receptor, demonstrating its utility in probing G protein-coupled receptor (GPCR) signaling and internalization pathways. nih.gov Quantitative assessment of receptor internalization can be performed using techniques like cell surface ELISA in cell lines such as mouse embryonic fibroblasts (MEFs). nih.gov

Furthermore, desipramine has been employed to study its effects on ion channels, such as the human ether-à-go-go-related gene (hERG) K+ channel. Research has shown that desipramine can reduce hERG currents by binding within the channel pore and can impair hERG protein surface expression and forward trafficking in HEK 293 cells and HL-1 mouse cardiomyocytes. kit.edu These studies reveal previously unrecognized mechanisms of drug-induced cardiac effects and underscore desipramine's role in dissecting complex cellular responses. kit.edu In vitro cell-based assays, facilitated by compounds like desipramine, are essential for rapid, high-throughput screening and predicting pharmacological profiles of compounds. who.int

Utility in Non-Human Animal Models for Mechanistic Neurobiological Studies

Desipramine plays a significant role in non-human animal models, providing critical insights into complex neurobiological mechanisms that are difficult to study in simpler systems. Animal models are indispensable for investigating the etiology of neurological and psychiatric disorders and for developing new therapeutic strategies. researchgate.netscielo.br

In the context of depression research, desipramine has been effectively used in mouse models, such as cF1ko mice, which serve as a model for fluoxetine-resistant depression characterized by reduced serotonergic activity. jneurosci.org In these models, chronic desipramine administration has been shown to reverse depression-like behaviors, restore norepinephrine innervation, and normalize cellular activity in affected brain regions. jneurosci.org These findings highlight desipramine's utility in exploring neuroplasticity and the crucial role of noradrenergic projections in mediating antidepressant responses, particularly when the serotonergic system is compromised. jneurosci.org

Moreover, desipramine treatment in animal models has been used to assess its impact on neurotrophic factors. Studies in mice with selective depletion of CREB and CREM in noradrenergic neurons have investigated the effects of chronic desipramine on neurotrophin-3 (NTF3) expression and protein levels in brain areas like the hippocampus and prefrontal cortex. nih.gov Such research contributes to a deeper understanding of the role of non-BDNF neurotrophins in the mechanism of action of antidepressant drugs and the intricate molecular pathways involved in brain function and psychiatric disorders. nih.gov The ability of desipramine to induce specific and measurable changes in animal behavior and neurochemistry makes it an invaluable tool for elucidating the mechanistic underpinnings of various neurobiological phenomena. jneurosci.orgnih.gov

Computational and Structural Biology Investigations of Cyan Desipramine

Molecular Docking Studies with Target Proteins and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. For tricyclic antidepressants (TCAs) like desipramine (B1205290), which primarily inhibit the reuptake of neurotransmitters by targeting transporters such as serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), docking studies are fundamental in understanding their mechanism of action.

Binding Site Identification and Ligand Orientation

In studies involving desipramine, a close analog of Cyan-desipramine, molecular docking has been instrumental in identifying specific binding sites within neurotransmitter transporters. For instance, desipramine has been shown to bind at the inner end of the extracellular cavity of the bacterial leucine (B10760876) transporter (LeuT), a homolog of human SERT, NET, and DAT. This binding site is distinct from the substrate-binding site but is separated by the extracellular gate of the transporter. The desipramine molecule is held in place by a hairpin loop and a salt bridge , chemwhat.co.il,,.

The orientation of desipramine within its binding site in LeuT involves its three rings tilted at approximately a 40° angle to the membrane plane, with its methylaminopropyl chain extending towards the extracellular space. Key residues such as R30, Y108, and F253 form an extracellular gate, and desipramine interacts with residues from the EL4 hairpin loop and forms a salt bridge with D401 ,. Similar binding modes and sites are predicted to be conserved in human SERT, NET, and DAT through homology modeling and docking studies , chemwhat.co.il,.

Another example of binding site identification for desipramine includes its interaction with β-lactoglobulin, where crystal structures revealed binding not only within the β-barrel but also at the dimer interface and the entrance to the binding pocket,,. Furthermore, desipramine has been found to bind in the cavity between the selectivity filter and the internal gate of CaV2.2 (N-type calcium ion channels), associating with residues from S6 segments and forming interactions with specific phenylalanine residues,.

Induced Fit Docking and Conformational Flexibility

Induced fit docking is a more advanced docking approach that accounts for the conformational changes in both the ligand and the receptor upon binding. This flexibility is crucial for accurately predicting binding poses, especially for flexible ligands or receptors with adaptable binding pockets.

Studies involving imipramine (B1671792) analogs, including 3-cyanoimipramine and desipramine, have utilized induced fit docking methodologies to explore their binding to the human serotonin transporter (hSERT),. These simulations revealed multiple possible binding modes and orientations within the hSERT binding site. For example, 3-cyanoimipramine was observed to bind either similarly to the LeuT structure or deeper into the hSERT vestibule, potentially displacing key salt bridges and opening the aromatic lid. This highlights how induced fit docking can capture the dynamic nature of ligand-protein interactions, where the protein adjusts its conformation to accommodate the ligand, leading to a more accurate representation of the binding event , chemwhat.co.il. Desipramine's binding to LeuT, for instance, induces local structural changes, including the rotation of R30 to form a salt bridge with D404, effectively sealing the substrate off from the extracellular space , chemwhat.co.il,.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems, providing a dynamic view of ligand-protein interactions and conformational changes. For TCAs, MD simulations are vital for understanding the stability of binding poses, the kinetics of binding, and the induced conformational changes that lead to their inhibitory effects.

MD simulations have also been used to refine structures obtained from rigid docking experiments for desipramine with N-type calcium ion channels (CaV2.2). These simulations showed that desipramine moves around the surface of the internal gate and settles into a major conformational cluster, further elucidating its binding mode and the dynamic interactions with the channel residues,. MD simulations can also assess the stability of protein models, such as homology models of hSERT, ensuring their suitability for further computational studies.

Homology Modeling of Undetermined Protein Structures for Binding Predictions

Homology modeling is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a related homologous protein (template). This technique is particularly useful when experimental structures of target proteins are unavailable or difficult to obtain.

For tricyclic antidepressants, including desipramine, homology modeling has been crucial for predicting their binding to human neurotransmitter transporters (SERT, NET, DAT) given the high sequence homology with bacterial transporters like LeuT , chemwhat.co.il,,. By threading the sequences of human transporters onto the crystal structure of LeuT in complex with desipramine, researchers have built three-dimensional homology models of hSERT, hNET, and hDAT in complex with the drug , chemwhat.co.il,. These models indicate that the TCA-binding pocket, including residues of the extracellular gate and the EL4 helix hairpin, is likely conserved across these transporters, supporting the observed binding and inhibition mechanisms ,.

Homology models provide a structural basis for further computational studies, such as docking and MD simulations, allowing for predictions of ligand interactions and the design of more effective inhibitors ,.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that correlates the chemical structure of compounds with their biological activity. By identifying physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new compounds and guide the optimization of existing ones.

While specific QSAR studies for this compound are not detailed in the provided search results, desipramine itself is a well-known tricyclic antidepressant, and QSAR principles are broadly applied in the development and optimization of such compounds. For TCAs, QSAR models would typically investigate how variations in the tricyclic ring system, the alkylamine side chain, and any substituents (like the cyano group in this compound) impact their affinity for neurotransmitter transporters (SERT, NET, DAT) and other off-targets. Such analyses can help in designing analogs with improved potency, selectivity, and potentially reduced side effects by identifying key structural determinants for binding and activity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide insights into the electronic structure, stability, and reactivity of chemical compounds. These calculations are fundamental for understanding the intrinsic properties of a molecule, which can influence its interactions with biological targets.

For tricyclic antidepressants like desipramine, DFT calculations would be employed to determine various electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges. These properties are critical for understanding how the molecule might engage in non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions) with amino acid residues in a protein binding site.

Future Research Directions and Unexplored Avenues for Cyan Desipramine Studies

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

The development of novel synthetic routes for "Cyan-desipramine" is crucial for ensuring its sustainable and efficient production for research and potential therapeutic applications. Current efforts in pharmaceutical synthesis are increasingly focused on "green chemistry" principles, aiming to minimize environmental impact and maximize atom economy. Future research should explore catalytic methods, such as transition-metal catalysis or organocatalysis, to facilitate more selective and efficient bond formations, potentially reducing the number of synthetic steps and the generation of by-products. Flow chemistry techniques could also be investigated to enable continuous and scalable production, offering better control over reaction parameters and improved safety profiles compared to batch processes. The goal would be to design synthetic pathways that not only enhance the yield and purity of "this compound" but also align with principles of sustainability, reducing solvent usage, energy consumption, and waste generation.

Comprehensive Characterization of Novel Metabolites and Their In Vitro Biochemical Activity Profiles

Understanding the metabolic fate of "this compound" is paramount for predicting its behavior within biological systems. Desipramine (B1205290) itself is known to be metabolized by cytochrome P450 enzymes, such as CYP2D6, into hydroxylated metabolites nih.govnih.gov. Future studies should focus on the comprehensive identification and characterization of any novel metabolites formed from "this compound" in various biological matrices, including liver microsomes, hepatocytes, and plasma. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), would be instrumental in elucidating the structures of these metabolites. Once identified, these novel metabolites must undergo rigorous in vitro biochemical activity profiling. This involves assessing their binding affinities to known or predicted targets, evaluating their enzymatic inhibition or activation profiles, and determining their functional effects in relevant cellular assays. For instance, if "this compound" interacts with neurotransmitter transporters, its metabolites should be similarly profiled for their impact on reuptake mechanisms. This comprehensive characterization is essential as metabolites can sometimes possess distinct, or even more potent, pharmacological activities compared to the parent compound nih.gov.

Advanced Structural Biology Studies of this compound in Complex with Target Macromolecules (e.g., Cryo-EM, X-ray Crystallography)

Elucidating the atomic-level interactions between "this compound" and its target macromolecules is critical for understanding its mechanism of action and for rational drug design. Advanced structural biology techniques, particularly Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography, offer powerful tools for this purpose thermofisher.comfrontiersin.orgcreative-biostructure.com. X-ray crystallography has been successfully used to determine the binding of desipramine to bacterial transporter homologs, revealing its interaction site and mechanism of inhibition researchgate.net. Cryo-EM has seen a "resolution revolution" and is increasingly valuable for studying large macromolecular complexes and membrane proteins, which are often challenging for X-ray crystallography thermofisher.comfrontiersin.orgcreative-biostructure.com. Future research should aim to obtain high-resolution structures of "this compound" in complex with its primary and secondary targets, such as neurotransmitter transporters (e.g., NET, SERT, DAT) or other relevant enzymes. These studies would provide detailed insights into the specific binding pockets, key interacting residues, and conformational changes induced upon ligand binding. Such structural information is invaluable for structure-based drug design, enabling the rational modification of "this compound" to enhance potency, selectivity, or improve pharmacokinetic properties thermofisher.comfrontiersin.org. Combining Cryo-EM and X-ray crystallography can provide a more comprehensive understanding of molecular structures and dynamics creative-biostructure.comcssb-hamburg.de.

Exploration of Allosteric Binding Sites and Their Modulation Potential

Beyond orthosteric binding sites, the exploration of allosteric binding sites represents a significant unexplored avenue for "this compound" studies. Allosteric modulation involves binding at a site distinct from the primary orthosteric site, inducing conformational changes that alter the target's function frontiersin.orgnih.gov. This approach can offer several advantages, including improved selectivity, reduced off-target effects, and the ability to fine-tune target activity rather than simply blocking it frontiersin.org. Desipramine itself has been shown to bind to an allosteric site in the bacterial leucine (B10760876) transporter (LeuT), a homolog of human neurotransmitter transporters, influencing its function researchgate.netrsc.org. Future research should systematically screen for and characterize potential allosteric binding sites for "this compound" on its target macromolecules. This could involve computational approaches like molecular dynamics simulations and virtual screening, followed by experimental validation using biophysical techniques (e.g., surface plasmon resonance, microscale thermophoresis) and functional assays. Understanding the allosteric modulation potential of "this compound" could open new therapeutic strategies, allowing for more nuanced control over biological pathways and potentially leading to compounds with superior pharmacological profiles frontiersin.org.

Integration of Multi-Omics Data for Systems-Level Understanding of Biochemical Interactions

To gain a holistic understanding of how "this compound" interacts with biological systems, future research should integrate multi-omics data. This involves combining information from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of the compound's effects umich.edumdpi.comresearchgate.net. For "this compound" studies, this could involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to "this compound" treatment in relevant cell lines or animal models, revealing affected pathways and networks.

Proteomics: Identifying changes in protein abundance, post-translational modifications, and protein-protein interactions, providing insights into direct and indirect targets.

Metabolomics: Profiling alterations in endogenous metabolite levels, which can indicate perturbed metabolic pathways and provide functional readouts of biochemical interactions researchgate.net.

Epigenomics: Investigating epigenetic modifications (e.g., DNA methylation, histone modifications) that might be influenced by "this compound," potentially revealing long-term regulatory effects.

The integration of these diverse datasets, often facilitated by advanced bioinformatics and machine learning algorithms, can uncover complex biochemical interactions, identify novel mechanisms of action, and predict potential off-target effects that might not be apparent from single-omics analyses umich.eduresearchgate.net. This comprehensive approach is essential for a thorough understanding of "this compound's" biological impact.

High-Throughput Screening Methodologies for Derivative Characterization and Discovery

The development and application of high-throughput screening (HTS) methodologies are critical for the efficient characterization of "this compound" derivatives and the discovery of novel compounds with improved properties. HTS allows for the rapid testing of large chemical libraries against specific biological targets or pathways nih.govnih.gov. Future research should focus on:

Assay Development: Designing and validating robust, sensitive, and miniaturized HTS assays tailored to the specific targets or mechanisms of "this compound," such as its interaction with neurotransmitter transporters or other enzymes. This includes optimizing conditions for compound solubility and permeability in screening assays researchgate.netacs.org.

Derivative Characterization: Applying HTS to systematically characterize the structure-activity relationships (SAR) of a wide range of "this compound" derivatives. This would involve synthesizing chemically diverse analogs and rapidly assessing their potency, selectivity, and preliminary ADME (absorption, distribution, metabolism, excretion) properties in vitro.

Novel Compound Discovery: Utilizing HTS to screen diverse chemical libraries for compounds that modulate the same targets or pathways as "this compound," potentially leading to the discovery of novel scaffolds with similar or enhanced pharmacological profiles.

Phenotypic Screening: Implementing phenotypic HTS assays, where the effect of compounds on a cellular phenotype (e.g., neuronal activity, cell signaling) is measured, to identify compounds that elicit desired biological responses, even if the precise molecular target is initially unknown.

These HTS efforts would significantly accelerate the lead optimization process for "this compound" and its analogs, enabling the identification of promising candidates for further development.

Q & A

Q. Q1. What are the critical considerations for synthesizing Cyan-desipramine with high purity for pharmacological studies?

To ensure high-purity synthesis:

  • Use HPLC or GC-MS for real-time purity monitoring, referencing retention time alignment with NIST spectral databases .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts; validate via thin-layer chromatography (TLC) at intermediate stages .
  • Cross-reference synthetic protocols with peer-reviewed studies on analogous tricyclic antidepressants to identify contamination risks (e.g., residual solvents) .

Q. Q2. How should researchers address discrepancies in this compound’s reported pharmacokinetic properties across studies?

  • Conduct meta-analyses to identify variables influencing bioavailability (e.g., animal models, dosage forms). For example, compare plasma half-life data from rodent vs. primate studies .
  • Replicate conflicting experiments under standardized conditions (e.g., pH, administration route) and apply ANOVA to isolate confounding factors .
  • Publish null results to clarify irreproducible findings, emphasizing methodological transparency .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for investigating this compound’s dual mechanism in serotonin-norepinephrine reuptake inhibition?

  • Use radioligand binding assays with ³H-labeled neurotransmitters to quantify affinity (Ki values) for SERT and NET receptors .
  • Pair in vitro data with in vivo microdialysis in rodent models to correlate receptor occupancy with extracellular monoamine levels .
  • Apply molecular dynamics simulations to map structural interactions between this compound and transmembrane binding pockets .

Q. Q4. How can researchers resolve contradictions in this compound’s cytotoxic effects observed in cancer cell lines?

  • Design a dose-response matrix across multiple cell lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis (e.g., Annexin V/PI staining) .
  • Validate findings using transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to cytotoxicity .
  • Compare results with structurally similar compounds (e.g., desipramine) to isolate cyan-modification effects .

Q. Q5. What methodologies are recommended for assessing this compound’s stability under physiological conditions?

  • Perform accelerated stability testing at varying temperatures (4°C–40°C) and pH levels (1.2–7.4) to simulate gastrointestinal transit .
  • Quantify degradation products via LC-QTOF-MS and reference fragmentation patterns to known metabolites .
  • Use Arrhenius equation modeling to predict shelf-life and storage requirements .

Methodological Frameworks

Q. Q. Q6. How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects without conflating antidepressant and neurogenic outcomes?

  • Implement behavioral assays (e.g., forced swim test) alongside immunohistochemistry (e.g., BrdU staining for neurogenesis) in the same cohort .
  • Apply multivariate regression to disentangle antidepressant efficacy from neuroprotective mechanisms .
  • Include a washout period to differentiate acute vs. chronic effects .

Q. Q7. What statistical approaches are critical for analyzing dose-dependent toxicity in this compound’s preclinical trials?

  • Use probit analysis to calculate LD₅₀ and benchmark against clinical dose ranges .
  • Apply Hill slope modeling to assess cooperative binding in toxicity pathways .
  • Report confidence intervals for all EC₅₀ values to contextualize variability .

Data Interpretation & Reporting

Q. Q8. How can researchers mitigate bias when interpreting this compound’s efficacy in heterogeneous patient populations?

  • Stratify clinical data by CYP2D6 metabolizer status (poor vs. extensive) using genotyping .
  • Employ blinded, randomized crossover designs to control for placebo effects .
  • Disclose all exclusion criteria and attrition rates in publications to enhance reproducibility .

Q. Q9. What validation steps are essential when using computational models to predict this compound’s off-target interactions?

  • Cross-validate docking results with SPR (surface plasmon resonance) assays to confirm binding kinetics .
  • Benchmark predictions against known polypharmacology databases (e.g., ChEMBL) .
  • Publish raw docking scores and force field parameters for peer verification .

Emerging Research Directions

Q. Q10. How can interdisciplinary approaches enhance understanding of this compound’s role in neuroinflammation?

  • Integrate PET imaging (e.g., TSPO ligands for microglial activation) with cytokine profiling in animal models .
  • Collaborate with computational chemists to design this compound analogs targeting NLRP3 inflammasome pathways .
  • Publish datasets in open-access repositories (e.g., Zenodo) to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.